1,6-Naphthyridin-5-amine
Overview
Description
1,6-Naphthyridin-5-amine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings
Mechanism of Action
Target of Action
1,6-Naphthyridin-5-amine is a pharmacologically active compound with a variety of applications It has been found to exhibit a range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that it may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.
Mode of Action
The specific mode of action of this compound depends on the functional groups attached to the core structure . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines have been found to exhibit specific activities . The compound interacts with its targets, leading to changes in their function that result in the observed biological activities.
Biochemical Pathways
For example, its anticancer activity suggests that it may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
The result of the action of this compound is dependent on the specific biological activity being considered. For instance, in the context of its anticancer activity, the compound may inhibit the proliferation of cancer cells or induce their apoptosis . Similarly, its anti-HIV activity suggests that it may inhibit the replication of the HIV virus .
Biochemical Analysis
Biochemical Properties
1,6-Naphthyridin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This interaction is significant as it can lead to the suppression of cancer cell proliferation. Additionally, this compound interacts with sex hormone regulatory agents and anti-HIV agents, demonstrating its versatility in biochemical applications .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by affecting the TPR-Met phosphorylation pathway . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell proliferation . Additionally, this compound can modulate the activity of other enzymes and proteins, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environments may lead to its degradation, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as inhibiting cancer cell growth and reducing inflammation . At higher doses, this compound may cause toxic or adverse effects, including damage to healthy cells and tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity . For instance, this compound may be transported into cells via membrane transporters and distributed to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Naphthyridin-5-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of primary aromatic amines with β-ketoesters followed by cyclization can yield 1,6-naphthyridines . Another method involves the use of Schiff base intermediates, which are cyclized to form the desired naphthyridine structure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
1,6-Naphthyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives .
Scientific Research Applications
1,6-Naphthyridin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of diagnostic tools and in agricultural applications.
Comparison with Similar Compounds
1,6-Naphthyridin-5-amine can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and benzo[h][1,6]naphthyridines . While these compounds share a similar core structure, they differ in their biological activities and applications. For example, 1,5-naphthyridines are known for their antibacterial and antimalarial activities, whereas this compound is more prominent for its anticancer and anti-HIV activities . This uniqueness makes this compound a valuable compound in medicinal chemistry.
List of Similar Compounds
- 1,5-Naphthyridines
- Benzo[h][1,6]naphthyridines
- 1,8-Naphthyridines
Properties
IUPAC Name |
1,6-naphthyridin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRRHZRNVVGWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651940 | |
Record name | 1,6-Naphthyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55570-60-0 | |
Record name | 1,6-Naphthyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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